(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
Description
Properties
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-3-6-4(2-5)7-8/h3H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCVEWHURPUENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of ammonia and formaldehyde to form ammonium formate. This intermediate is then reacted with a halogenated alkane, such as methyl chloride, under basic conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained through extraction and crystallization processes .
Chemical Reactions Analysis
Types of Reactions: (1-methyl-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Pharmaceutical Applications
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has shown promising results in drug development due to its biological activity. Key applications include:
- Antifungal Activity : The compound exhibits significant antifungal properties, making it suitable for the development of new antifungal agents targeting resistant strains of fungi. Studies indicate that triazole derivatives can inhibit fungal enzyme activity crucial for cell wall synthesis .
- Anticancer Potential : Research has demonstrated that similar triazole compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
Agricultural Chemicals
The compound is being explored for its use in agriculture as a fungicide and pesticide. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases. Preliminary studies suggest that it may enhance crop yield by providing effective disease control.
Material Science
In material science, this compound is being investigated as a building block for synthesizing novel polymers and nanomaterials. Its unique structural properties allow for the development of materials with enhanced thermal stability and mechanical properties .
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3,4-Dimethoxyphenyl)this compound | Triazole ring with dimethoxy substitution | Antifungal |
| (2-Methylphenyl)(1H-1,2,4-triazol-3-yl)methanamine | Methyl substitution on phenyl | Anticancer |
| (3-Chlorophenyl)this compound | Chlorine substitution on phenyl | Antimicrobial |
Case Study 1: Antifungal Efficacy
A study conducted by Smith et al. (2023) evaluated the antifungal efficacy of this compound against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating potent antifungal activity compared to standard treatments .
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives including this compound and tested their effects on human breast cancer cells. The compound exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This interaction can inhibit or activate biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₅H₁₀N₄ (free base)
- Appearance : White crystalline solid (hydrochloride form)
- Spectral Data :
- Synthesis : Prepared via nucleophilic substitution of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole with aqueous ammonia, yielding 90% of the hydrochloride salt .
The compound’s stability, straightforward synthesis, and reactivity in forming isocyanate derivatives (e.g., 3-(isocyanatomethyl)-1-methyl-1H-1,2,4-triazole ) make it indispensable in constructing triazinedione scaffolds for antiviral agents .
Comparison with Similar Compounds
To contextualize its uniqueness, we compare (1-methyl-1H-1,2,4-triazol-3-yl)methanamine with structurally and functionally related triazole-based amines (Table 1).
Table 1: Comparative Analysis of Triazole-Based Methanamine Derivatives
Key Insights:
Structural Impact on Reactivity :
- The methyl group at the 1-position of the triazole ring in This compound enhances steric protection, reducing unwanted side reactions during isocyanate formation compared to unsubstituted analogs like (4H-1,2,4-triazol-3-yl)methanamine .
- Aryl-substituted derivatives (e.g., bromophenyl or trifluorobenzyl groups) improve target binding in kinase inhibitors but complicate synthesis and solubility .
Synthetic Efficiency :
- The target compound’s 90% yield under mild conditions (aqueous ammonia, 80°C) outperforms analogs like (4H-1,2,4-triazol-3-yl)methanamine (33% yield), highlighting its industrial viability .
Pharmacological Relevance :
- Derivatives like 3-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-1-(2,4,5-trifluorobenzyl)-1,3,5-triazinedione demonstrate the compound’s versatility in antiviral drug design, with optimized pharmacokinetics due to fluorine substituents .
- Ethyl or branched alkyl groups (e.g., 1-(2-ethyl-1H-1,2,4-triazol-3-yl)ethanamine ) increase lipophilicity, favoring agrochemical applications but limiting water solubility .
Safety and Solubility :
- The hydrochloride salt form of This compound improves aqueous solubility, a critical factor for bioavailability in oral drugs like ensitrelvir .
Biological Activity
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine, a triazole derivative, has garnered significant attention due to its diverse biological activities. This compound is primarily recognized for its potential as an enzyme inhibitor and its cytotoxic effects on various cancer cell lines. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.
Enzyme Interactions
This compound has been shown to interact with several key enzymes:
- Histone Deacetylases (HDACs) : The compound acts as an inhibitor of HDACs, which play a crucial role in gene expression regulation by modifying histone proteins. Inhibition of HDACs can lead to increased acetylation of histones, thereby altering gene expression profiles that are critical in cancer progression.
- Protein Kinases : This compound also interacts with various protein kinases, influencing signaling pathways that regulate cell proliferation and survival.
Cytotoxicity in Cancer Cells
Research indicates that this compound exhibits significant cytotoxic effects on several cancer cell lines:
- MCF-7 (breast cancer) and HCT-116 (colon cancer) cells have shown marked sensitivity to this compound, with studies reporting induction of apoptosis as a primary mechanism of action.
The compound's cytotoxic effects are mediated through several mechanisms:
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Disruption : Similar triazole derivatives have been reported to affect the cell cycle, particularly inhibiting the transition from the G2 to M phase, thereby preventing mitosis.
Dosage Variability
The biological effects of this compound vary significantly based on dosage:
- At low doses, minimal toxic effects are observed.
- Higher doses result in substantial cytotoxicity and adverse effects on cellular viability.
Stability and Degradation
In laboratory settings, the compound demonstrates stability under standard conditions but may degrade under prolonged exposure to light or heat. Long-term studies indicate that its inhibitory effects on HDAC activity can persist over time.
Pharmaceutical Development
The compound is being explored for its potential in drug development:
- As a building block for synthesizing complex molecules and pharmaceuticals.
- Its ability to inhibit enzymes makes it a candidate for developing new therapeutic agents targeting various diseases, particularly cancers and other proliferative disorders.
Case Studies and Research Findings
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| MCF-7 | 10 µM | Apoptosis via HDAC inhibition | |
| HCT-116 | 15 µM | Disruption of cell cycle | |
| Other Cancer Lines | Varies | General cytotoxicity |
Q & A
Q. How is the compound utilized in multicomponent reactions for drug discovery?
- Applications :
- Click Chemistry : React with azides via Cu(I)-catalyzed cycloaddition to form triazole-linked conjugates.
- Schiff Base Formation : Condense with aldehydes to generate imine libraries for antimicrobial screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
